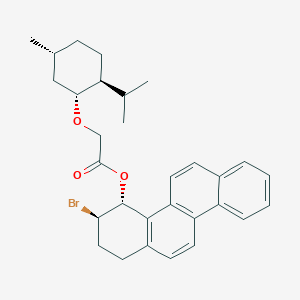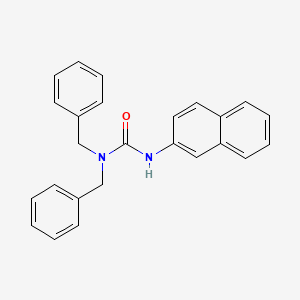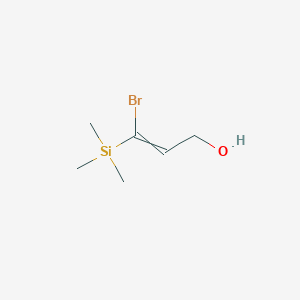![molecular formula C20H25N3O3S2 B14423958 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide CAS No. 81500-37-0](/img/structure/B14423958.png)
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a benzenesulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with dipropylcarbamothioyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar structural features but different functional groups.
N-Benzyl-4-Sulfamoyl-Benzamide: Another benzenesulfonamide derivative with distinct biological activities.
Uniqueness
4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
81500-37-0 |
|---|---|
Molecular Formula |
C20H25N3O3S2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-(dipropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H25N3O3S2/c1-3-14-23(15-4-2)20(27)21-19(24)16-10-12-17(13-11-16)22-28(25,26)18-8-6-5-7-9-18/h5-13,22H,3-4,14-15H2,1-2H3,(H,21,24,27) |
InChI Key |
PFVGFQDPJKAOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


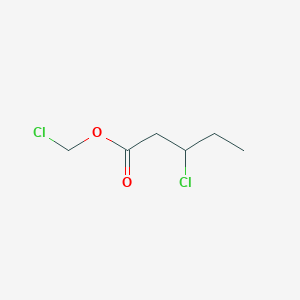
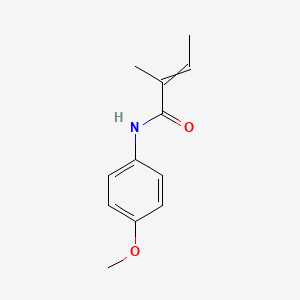
![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)
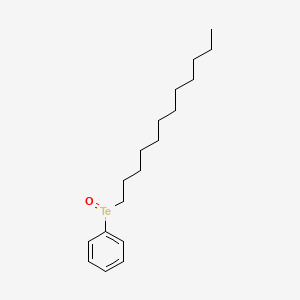
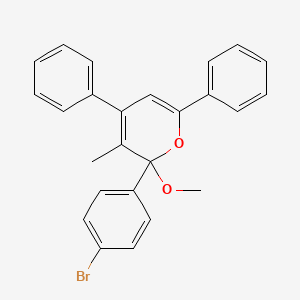

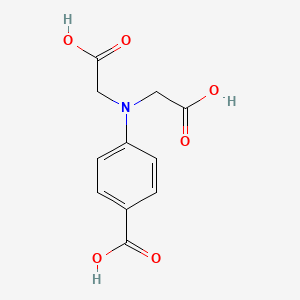

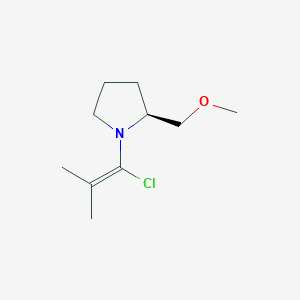
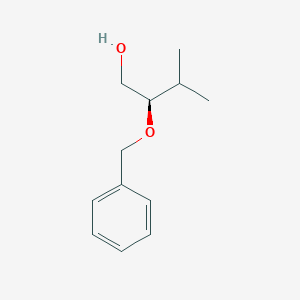
![3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14423929.png)
